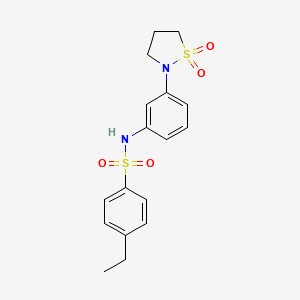

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-2-14-7-9-17(10-8-14)25(22,23)18-15-5-3-6-16(13-15)19-11-4-12-24(19,20)21/h3,5-10,13,18H,2,4,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYPZAOVJXZLMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.

Mode of Action

This interaction could potentially inhibit the activity of CDK2, thereby affecting cell proliferation.

Biochemical Pathways

Given its target, it is likely to impact pathways related to cell cycle regulation and proliferation.

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its target and its overall effectiveness.

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological pathways, particularly in cardiovascular and enzymatic functions. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on perfusion pressure, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide moiety attached to a phenyl group substituted with a dioxidoisothiazolidin ring. The general structure can be represented as follows:

This unique structure influences its solubility, stability, and interaction with biological targets.

Cardiovascular Effects

Research has indicated that sulfonamide derivatives can significantly affect cardiovascular parameters, particularly perfusion pressure. A study evaluated the impact of various benzenesulfonamide derivatives on isolated rat heart models. The results demonstrated that certain derivatives could decrease perfusion pressure and coronary resistance, suggesting a potential mechanism through calcium channel inhibition.

Table 1: Effects of Sulfonamide Derivatives on Perfusion Pressure

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| Benzenesulfonamide | 0.001 | Decreased |

| 2,5-Dichloro-N-(4-nitrophenyl)benzenesulfonamide | 0.001 | Decreased |

| 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 | Most significant decrease |

| 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 | Moderate decrease |

The data indicates that the compound 4-(2-aminoethyl)-benzenesulfonamide exhibited the most pronounced effect on reducing perfusion pressure, implying its potential as a cardiovascular agent .

Enzymatic Inhibition

Sulfonamides are known for their ability to inhibit carbonic anhydrases (CAs), enzymes critical in maintaining acid-base balance and fluid secretion. Recent studies have synthesized and evaluated various pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrases (hCAII, hCAIX, hCAXII). Some derivatives showed superior inhibition compared to standard drugs like acetazolamide.

Table 2: Inhibition Potency of Benzene Sulfonamides on Carbonic Anhydrases

| Compound | IC50 (µM) | Target Isoform |

|---|---|---|

| Acetazolamide | 0.5 | hCAII |

| Pyrazole Derivative | 0.1 | hCAII |

| Another Sulfonamide | 0.3 | hCAXII |

The findings suggest that modifications in the sulfonamide structure can lead to enhanced inhibitory activity against specific isoforms of carbonic anhydrase, which could be exploited for therapeutic purposes .

Case Study 1: Cardiovascular Impact

In a controlled experiment involving isolated rat hearts, researchers administered varying doses of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide alongside other known sulfonamides. The study found that the compound significantly reduced coronary resistance over time, suggesting a direct influence on vascular smooth muscle relaxation mechanisms.

Case Study 2: Enzyme Interaction

A docking study assessed the binding affinity of the compound to carbonic anhydrase isoforms. The results indicated strong interactions with key amino acid residues critical for enzyme function, supporting the hypothesis that this compound could serve as a potent inhibitor in therapeutic settings .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features

The target compound’s distinguishing features include:

- 4-Ethylbenzenesulfonamide : A hydrophobic ethyl substituent that may enhance lipophilicity and membrane permeability compared to methyl analogs.

Table 1: Structural Comparison of Sulfonamide Derivatives

Physicochemical Properties

- Melting Points : Example 53 has a melting point of 175–178°C , typical for rigid, aromatic systems. The target compound’s melting point is unreported but likely lower due to its less rigid structure.

Q & A

Q. What are the common synthetic routes for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide, and what key reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process:

Formation of the isothiazolidine dioxide ring : Reacting 3-aminophenyl derivatives with sulfur dioxide and oxidizing agents under controlled pH and temperature to stabilize the dioxidoisothiazolidin moiety .

Sulfonamide coupling : Reacting the isothiazolidine intermediate with 4-ethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. Key parameters include solvent choice (DMF or dichloromethane), reaction time (12–24 hours), and temperature (0–25°C) .

- Purification : Column chromatography or recrystallization is used to isolate the product. Yield optimization requires strict control of stoichiometry and exclusion of moisture .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR identify proton environments and carbon frameworks, with characteristic shifts for the sulfonamide (-SO-NH-) and dioxidoisothiazolidin groups (δ 3.5–4.5 ppm for ring protons) .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves 3D structure, confirming bond lengths (e.g., S=O bonds at ~1.43 Å) and dihedral angles between aromatic rings .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 409.12) .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity). IC values are calculated via dose-response curves .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr incubations. Include positive controls (e.g., doxorubicin) and normalize to solvent-only groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during sulfonamide bond formation?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify common impurities (e.g., unreacted sulfonyl chloride or hydrolyzed intermediates). Adjust stoichiometry (1.2:1 sulfonyl chloride:amine) to minimize residual reagents .

- Solvent Screening : Compare polar aprotic solvents (DMF vs. THF) to balance reactivity and solubility. DMF enhances nucleophilicity but may require lower temperatures to reduce decomposition .

- Catalyst Selection : Add DMAP (4-dimethylaminopyridine) to accelerate coupling in sluggish reactions .

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

- Methodological Answer :

- Assay Validation : Replicate experiments using standardized protocols (e.g., identical cell lines, serum concentrations, and incubation times). Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Structural Confirmation : Verify compound purity via HPLC and co-crystallization with target proteins to rule out off-target effects .

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify trends in substituent effects (e.g., electron-withdrawing groups enhancing kinase inhibition) .

Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at metabolically labile sites (e.g., sulfonamide nitrogen) to enhance bioavailability .

- Cytochrome P450 Inhibition Assays : Use liver microsomes to identify metabolic hotspots. Methylation of the ethylbenzenesulfonamide moiety may reduce oxidative degradation .

- Stability Testing : Monitor compound integrity in simulated gastric fluid (pH 2.0) and plasma (37°C) via LC-MS over 24 hours .

Q. What computational strategies are employed to model the interaction between this compound and its enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in BRAF or COX-2 active sites. Key interactions include hydrogen bonds with the sulfonamide group and π-π stacking with aromatic residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess complex stability. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives with stronger interactions .

- QSAR Modeling : Corate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC values to guide synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.